molecular formula C21H19BrN2O2 B5056640 2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B5056640
M. Wt: 411.3 g/mol
InChI Key: BWSLLEIUPNLFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a bromophenyl group and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The oxolan-2-ylmethyl group is then attached via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce a wide range of substituents to the quinoline core.

Scientific Research Applications

2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and quinoline core play crucial roles in binding to these targets, while the oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE: Lacks the oxolan-2-ylmethyl group, which may affect its solubility and bioavailability.

    N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE: Lacks the bromophenyl group, potentially altering its binding affinity and specificity.

    2-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE: Substitution of bromine with chlorine may change the compound’s reactivity and interactions.

Uniqueness

2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(3-bromophenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c22-15-6-3-5-14(11-15)20-12-18(17-8-1-2-9-19(17)24-20)21(25)23-13-16-7-4-10-26-16/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSLLEIUPNLFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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